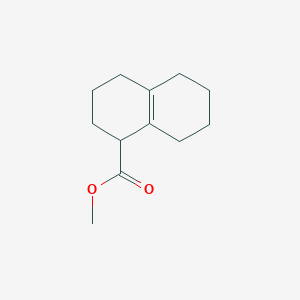
Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate is an organic compound with a complex structure It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method is the catalytic hydrogenation of naphthalene in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to achieve the desired hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow hydrogenation. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Known for their use as fragrance ingredients in perfumes and cosmetics.
Naphthalene derivatives: Various hydrogenated naphthalene derivatives with similar structures and properties.
Uniqueness
Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Properties
CAS No. |
103172-93-6 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H18O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h11H,2-8H2,1H3 |
InChI Key |
ABSRQBCIJNWRNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC2=C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















